molecular formula C22H23N3OS B6072133 5-[1-(2-methylbenzyl)-2-pyrrolidinyl]-N-4-pyridinyl-2-thiophenecarboxamide

5-[1-(2-methylbenzyl)-2-pyrrolidinyl]-N-4-pyridinyl-2-thiophenecarboxamide

Cat. No. B6072133
M. Wt: 377.5 g/mol
InChI Key: IBGBEJNBYOCNGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[1-(2-methylbenzyl)-2-pyrrolidinyl]-N-4-pyridinyl-2-thiophenecarboxamide is a chemical compound that belongs to the class of drugs known as selective dopamine receptor antagonists. It is commonly referred to as "PNU-101387G" and has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various neurological disorders.

Mechanism of Action

The mechanism of action of PNU-101387G involves its selective binding to dopamine D3 receptors in the brain. By blocking these receptors, PNU-101387G can modulate the release and uptake of dopamine in the brain, which is believed to be a key factor in the development and progression of various neurological disorders.
Biochemical and Physiological Effects:
PNU-101387G has been shown to have a range of biochemical and physiological effects in the brain, including the modulation of dopamine release and uptake, the regulation of synaptic plasticity, and the modulation of neural activity in various brain regions.

Advantages and Limitations for Lab Experiments

One of the major advantages of PNU-101387G for lab experiments is its selectivity for dopamine D3 receptors, which allows for more precise modulation of dopamine signaling in the brain. However, one limitation of PNU-101387G is its relatively short half-life, which can make it difficult to maintain stable levels of the drug in the brain over extended periods of time.

Future Directions

There are many potential future directions for research on PNU-101387G, including further studies of its therapeutic potential in the treatment of various neurological disorders, as well as investigations into its potential use as a research tool for studying the role of dopamine signaling in the brain. Additionally, future research could focus on developing new analogs of PNU-101387G with improved pharmacokinetic properties and greater selectivity for specific dopamine receptor subtypes.

Synthesis Methods

The synthesis of PNU-101387G involves the reaction of 4-pyridinecarboxylic acid with 2-methylbenzylamine to form a pyridine amide intermediate. This intermediate is then reacted with 2-thiophenecarboxylic acid chloride to form the final product, PNU-101387G.

Scientific Research Applications

PNU-101387G has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. It has been shown to selectively block dopamine D3 receptors, which are believed to play a key role in the development and progression of these disorders.

properties

IUPAC Name

5-[1-[(2-methylphenyl)methyl]pyrrolidin-2-yl]-N-pyridin-4-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3OS/c1-16-5-2-3-6-17(16)15-25-14-4-7-19(25)20-8-9-21(27-20)22(26)24-18-10-12-23-13-11-18/h2-3,5-6,8-13,19H,4,7,14-15H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGBEJNBYOCNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCCC2C3=CC=C(S3)C(=O)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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